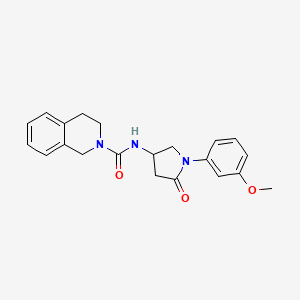

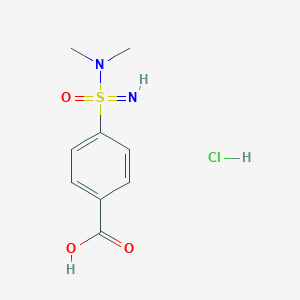

![molecular formula C18H20N2O2S2 B2994213 2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid CAS No. 339018-80-3](/img/structure/B2994213.png)

2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid” is a chemical substance that is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy provides information about the number and type of atoms in a molecule, as well as their spatial arrangement. The NMR data for this compound indicates the presence of various types of hydrogen atoms (ArH, CH=CH, ArCHSO2, CH3) and carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the NMR data for this compound provides information about its chemical structure . Additionally, the compound’s mass can be determined using high-resolution mass spectrometry (HR-MS). The HR-MS data for this compound indicates a mass-to-charge ratio (m/z) of 317.0769 [M+H]+ and 339.0678 [M+Na]+ .Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

- Synthesis of Novel Triazoloquinazolines : A study detailed the synthesis of triazoloquinazolines and triazinoquinazolines, highlighting the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles. The study explored the formation of Schiff's bases and their subsequent reactions to produce novel compounds with potential anti-inflammatory and antipyretic activities (Ghorab et al., 2010).

- Development of Thiazocine Derivatives : Research introduced a protocol for synthesizing 2-heterocyclylacetic acid derivatives, emphasizing the conjugate addition of allyl mercaptan to an acrylate with a tethered olefinic site followed by ring-closing metathesis (RCM). This study underscores the versatility of sulfur-containing compounds in synthesizing complex molecular structures (Bates et al., 2004).

Biological Activities and Applications

- Antituberculous Agents : A study on the synthesis of sulfanilamido-naphthoquinones demonstrated their potential as antituberculous agents. This work highlights the role of sulfanyl compounds in developing treatments for tuberculosis, showcasing the application of chemical synthesis in addressing infectious diseases (Osman et al., 1983).

- Antileukotrienic Drugs : Another study focused on the synthesis of potential antileukotrienic agents, describing the creation of compounds with specific sulfanyl phenyl structures. The research underscores the therapeutic potential of these compounds in treating conditions mediated by leukotrienes, such as asthma and allergic reactions (Jampílek et al., 2004).

properties

IUPAC Name |

2-[[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-12-6-8-13(9-7-12)10-24-18-19-15-5-3-2-4-14(15)17(20-18)23-11-16(21)22/h6-9H,2-5,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUICIKUFJGMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

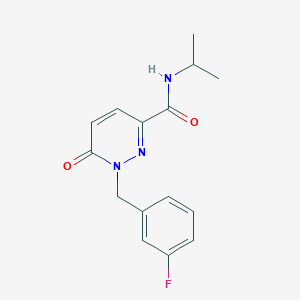

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)

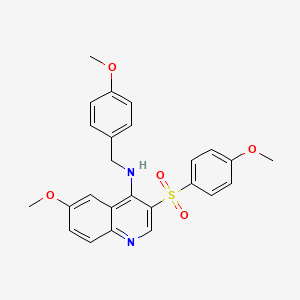

![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)

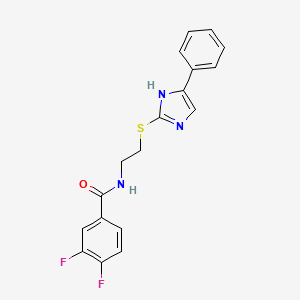

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)

![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)

![6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2994149.png)

![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)